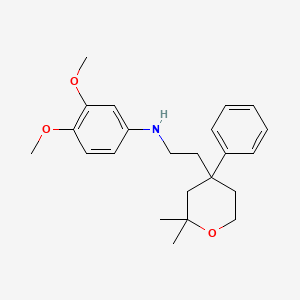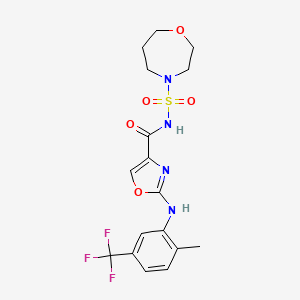
Nlrp3-IN-25
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nlrp3-IN-25 is a small molecule inhibitor that targets the NOD-like receptor protein 3 (NLRP3) inflammasome. The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune system by regulating the activation of caspase-1 and the production of pro-inflammatory cytokines such as interleukin-1β and interleukin-18 . Dysregulation of the NLRP3 inflammasome has been implicated in various inflammatory and autoimmune diseases, making this compound a valuable compound for therapeutic research .
Vorbereitungsmethoden
The preparation of Nlrp3-IN-25 involves several synthetic routes and reaction conditions. One common method includes the use of organic solvents and reagents such as dimethyl sulfoxide (DMSO), polyethylene glycol 300 (PEG300), and Tween 80. The process typically involves dissolving the compound in DMSO, followed by mixing with PEG300 and Tween 80, and finally diluting with distilled water . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure purity and yield.
Analyse Chemischer Reaktionen
Nlrp3-IN-25 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Nlrp3-IN-25 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of inflammasome activation and inhibition. In biology, it helps researchers understand the role of the NLRP3 inflammasome in various cellular processes. In medicine, this compound is being investigated as a potential therapeutic agent for treating inflammatory and autoimmune diseases such as arthritis, Alzheimer’s disease, and inflammatory bowel disease . Additionally, it has applications in the development of nanoparticle-based adjuvants for vaccines .
Wirkmechanismus
Nlrp3-IN-25 exerts its effects by inhibiting the activation of the NLRP3 inflammasome. The NLRP3 inflammasome is composed of the sensor protein NLRP3, the adaptor protein apoptosis-associated speck-like protein (ASC), and the effector protein caspase-1. Upon activation, the NLRP3 inflammasome triggers the cleavage of pro-caspase-1 into active caspase-1, which then processes pro-inflammatory cytokines into their active forms . This compound inhibits this process by binding to the NLRP3 protein, preventing its oligomerization and subsequent activation of the inflammasome .
Vergleich Mit ähnlichen Verbindungen
Nlrp3-IN-25 is unique compared to other NLRP3 inhibitors due to its specific binding affinity and mechanism of action. Similar compounds include MCC950, CY-09, and OLT1177, which also target the NLRP3 inflammasome but may differ in their chemical structure and inhibitory potency . For example, MCC950 is known for its high specificity and potency in inhibiting NLRP3, while CY-09 and OLT1177 have different molecular targets and pathways involved in their inhibitory effects .
Eigenschaften
Molekularformel |
C17H19F3N4O5S |
|---|---|
Molekulargewicht |
448.4 g/mol |
IUPAC-Name |
2-[2-methyl-5-(trifluoromethyl)anilino]-N-(1,4-oxazepan-4-ylsulfonyl)-1,3-oxazole-4-carboxamide |
InChI |
InChI=1S/C17H19F3N4O5S/c1-11-3-4-12(17(18,19)20)9-13(11)21-16-22-14(10-29-16)15(25)23-30(26,27)24-5-2-7-28-8-6-24/h3-4,9-10H,2,5-8H2,1H3,(H,21,22)(H,23,25) |
InChI-Schlüssel |
AXBUEIBPZRUIGE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(F)(F)F)NC2=NC(=CO2)C(=O)NS(=O)(=O)N3CCCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





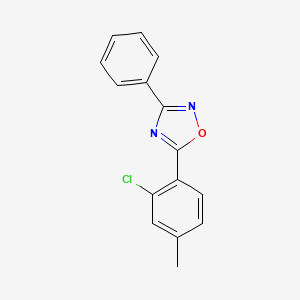
![fac-[Re(CO)3(L3)(H2O)][NO3]](/img/structure/B12375279.png)

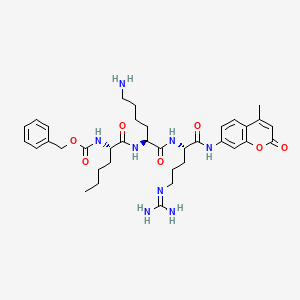

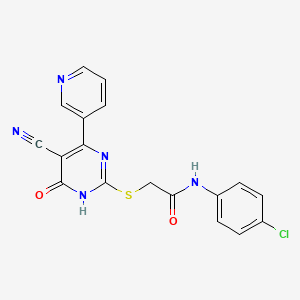
![2-azido-N-[(2R,4R,5R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B12375325.png)
![[4-Amino-2-[[2-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl]amino]-1,3-thiazol-5-yl]-(2,6-dichlorophenyl)methanone](/img/structure/B12375339.png)

![2-[(9Z,12Z)-heptadeca-9,12-dienyl]-6-hydroxybenzoic acid](/img/structure/B12375351.png)
